2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-nitrobenzamide
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Description
The compound “2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-nitrobenzamide” is an organic compound containing a benzamide group, a nitro group, and a thioether group. The benzamide group consists of a benzene ring attached to a carboxamide group (-CONH2). The nitro group (-NO2) is a functional group that consists of one nitrogen atom and two oxygen atoms. The thioether group is similar to an ether group, but it contains a sulfur atom instead of an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and nitro groups are likely to contribute to the compound’s polarity, while the thioether group could add flexibility to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the compound more reactive. The thioether group might participate in oxidation and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These could include its solubility, melting point, boiling point, and stability .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-methyl-N-[2-(4-methylphenyl)sulfanylethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-6-8-14(9-7-12)23-11-10-18-17(20)15-4-3-5-16(13(15)2)19(21)22/h3-9H,10-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJDTCAZPCXEBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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